2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
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Overview
Description
2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused oxazole and pyrimidine ring system with a 4-methylphenyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 4-methylbenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential as a kinase inhibitor, making it a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation. The compound may also interact with other cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Known for its FGFR1 inhibition and anticancer activity.
2-(pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrotic and anticancer properties.
Uniqueness
2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other oxazolo[5,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
2-(4-methylphenyl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-7-2-4-8(5-3-7)11-15-9-10(16)13-6-14-12(9)17-11/h2-6H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISMGUGPMDONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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